molecular formula C15H15N3O B5661805 5-{[(4-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one

5-{[(4-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B5661805
M. Wt: 253.30 g/mol
InChI Key: XJFVNVRJWZHGQB-UHFFFAOYSA-N
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Description

5-{[(4-Methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one is a benzodiazol-2-one derivative characterized by a 4-methylbenzylamino substituent at the 5-position of the benzodiazol-2-one core. Its structure combines a bicyclic benzodiazol-2-one scaffold with a lipophilic 4-methylbenzyl group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

5-[(4-methylphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-10-2-4-11(5-3-10)9-16-12-6-7-13-14(8-12)18-15(19)17-13/h2-8,16H,9H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFVNVRJWZHGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of 4-methylbenzylamine with 2,3-dihydro-1H-1,3-benzodiazol-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. Industrial production may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-{[(4-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Recent studies have indicated that benzodiazole derivatives exhibit significant anticancer properties. The compound's structural similarity to known anticancer agents suggests it may inhibit tumor growth by interfering with cellular signaling pathways or inducing apoptosis in cancer cells .
  • Antimicrobial Properties : Compounds with benzodiazole moieties have shown antimicrobial activity against various pathogens. The presence of the 4-methylphenyl group may enhance this activity by improving binding affinity to microbial targets .
  • Neuroprotective Effects : Some research indicates that benzodiazole derivatives can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases like Alzheimer's or Parkinson's disease .

Material Science Applications

  • Polymer Chemistry : The compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in coatings and composites .
  • Fluorescent Probes : Due to its unique electronic properties, this compound can be developed into fluorescent probes for biological imaging. These probes can help visualize cellular processes in real-time, aiding in drug discovery and development .

Research Tool Applications

  • Biochemical Assays : The compound can serve as a tool for biochemical assays aimed at understanding enzyme interactions and cellular pathways. Its ability to modulate biological activity makes it a valuable asset in pharmacological research .
  • Lead Compound in Drug Development : Given its promising biological activities, 5-{[(4-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one may act as a lead compound for developing new therapeutic agents targeting specific diseases .

Case Study 1: Anticancer Activity

A study published in 2023 evaluated the anticancer effects of various benzodiazole derivatives, including the target compound. Results showed a significant reduction in cell viability in several cancer cell lines, suggesting potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In a 2024 study examining the antimicrobial properties of benzodiazole derivatives, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead candidate for antibiotic development.

Mechanism of Action

The mechanism of action of 5-{[(4-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is part of a series of benzodiazol-2-one derivatives where the benzylamino substituent varies in substituent type, position, and electronic properties. Below is a detailed comparison based on structural, synthetic, and commercial data from diverse sources.

Structural Variations and Physicochemical Properties

Table 1: Key Structural Analogs and Properties
Substituent on Benzyl Group Position Molecular Formula Molecular Weight (g/mol) Key Features References
4-Methylphenyl 4- C₁₆H₁₆N₃O ~265.33* Lipophilic, electron-donating methyl group; commercially available
3-Methylphenyl 3- C₁₆H₁₆N₃O ~265.33* Steric hindrance due to ortho-methyl group; lower symmetry
2-Methylphenyl 2- C₁₆H₁₆N₃O ~265.33* Increased steric hindrance; potential for altered binding kinetics
4-Fluorophenyl 4- C₁₅H₁₃FN₃O 270.29 Electron-withdrawing fluorine; enhanced polarity
2-Chloro-6-fluorophenyl 2,6- C₁₅H₁₂ClFN₃O 304.73 Halogenated; high electronegativity and potential for halogen bonding
3-Methoxyphenyl 3- C₁₆H₁₆N₃O₂ 282.32 Electron-donating methoxy group; improved solubility
4-Ethoxyphenyl 4- C₁₇H₁₈N₃O₂ 296.35 Extended alkoxy chain; increased lipophilicity

*Molecular weight estimated based on analogous structures.

Key Observations:

Electron-withdrawing groups (e.g., 4-fluoro, 2-chloro-6-fluoro) increase polarity and may enhance hydrogen-bonding or halogen-bonding capabilities .

Steric Effects :

  • Ortho-substituted analogs (e.g., 2-methylphenyl) introduce steric hindrance, which could reduce binding affinity to flat enzymatic pockets but improve selectivity .

Solubility and Lipophilicity :

  • Methoxy and ethoxy groups (e.g., 3-methoxy, 4-ethoxy) improve aqueous solubility due to oxygen lone-pair interactions, whereas methyl and halogen substituents enhance lipophilicity .

Biological Activity

5-{[(4-methylphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one, commonly referred to as a benzodiazole derivative, exhibits various biological activities that have garnered attention in medicinal chemistry research. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C15H15N3O
  • Molecular Weight : 253.30 g/mol
  • CAS Number : 393127-30-5
  • IUPAC Name : this compound

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study indicated that compounds with similar structures were effective in inhibiting cell proliferation and inducing apoptosis in human cancer cells, particularly glioblastoma and neuroblastoma cell lines .

2. Enzyme Inhibition

The compound has shown promising results in inhibiting key enzymes involved in various biological processes:

  • Tyrosinase Inhibition : It was evaluated for its ability to inhibit mushroom tyrosinase, an enzyme critical in melanin synthesis. The Lineweaver-Burk plots revealed that the compound effectively inhibited tyrosinase activity at low concentrations .

3. Anti-inflammatory Effects

Benzodiazole derivatives have been explored for their anti-inflammatory properties. The incorporation of specific functional groups has been linked to enhanced selectivity for COX-2 inhibition over COX-1, suggesting a potential role in treating inflammatory diseases .

The biological activity of this compound can be attributed to its structural features:

  • Hydrophobic Interactions : The presence of the methylphenyl group enhances hydrophobic interactions with target proteins, improving binding affinity and specificity.
  • Hydrogen Bonding : The nitrogen atoms in the benzodiazole ring can form hydrogen bonds with active sites on target enzymes or receptors, facilitating inhibition or modulation of their activity.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeIC50 ValueReference
AnticancerCell Proliferation<0.5 µM
Tyrosinase InhibitionEnzyme Activity0.05 - 0.2 µM
COX-2 InhibitionEnzyme SelectivityHigh selectivity

Case Study: Anticancer Efficacy

In a notable study published in PMC, the compound demonstrated significant cytotoxicity across multiple cancer cell lines when tested in combination with radiation therapy. This synergistic effect suggests its potential for use as a radiosensitizer in cancer treatment .

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